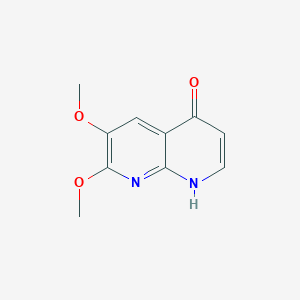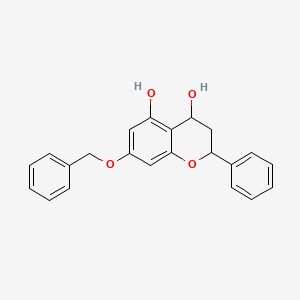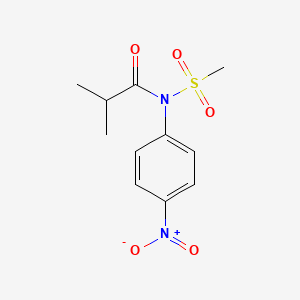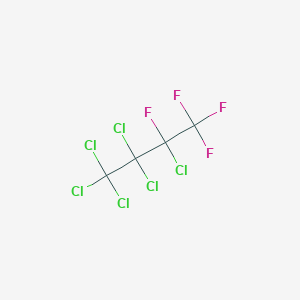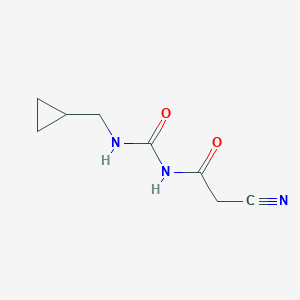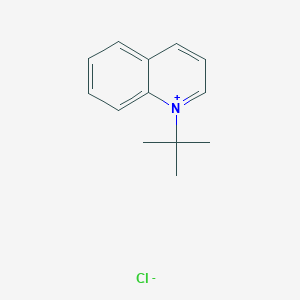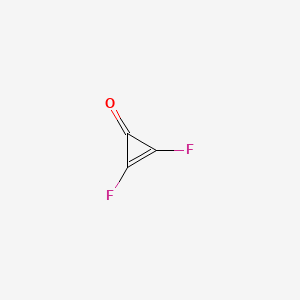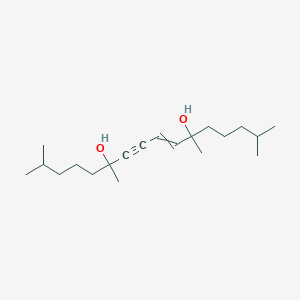
2,6,11,15-Tetramethylhexadec-7-EN-9-yne-6,11-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,11,15-Tetramethylhexadec-7-EN-9-yne-6,11-diol is a chemical compound characterized by its unique structure, which includes multiple methyl groups, a double bond, and a triple bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,11,15-Tetramethylhexadec-7-EN-9-yne-6,11-diol typically involves multi-step organic reactions. One common approach is the alkylation of a suitable precursor, followed by selective functional group transformations to introduce the double and triple bonds, as well as the hydroxyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and transition metal catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,6,11,15-Tetramethylhexadec-7-EN-9-yne-6,11-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double and triple bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to convert hydroxyl groups to halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the double and triple bonds can produce saturated hydrocarbons.
Applications De Recherche Scientifique
2,6,11,15-Tetramethylhexadec-7-EN-9-yne-6,11-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in studies of cell membrane interactions due to its amphiphilic nature.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2,6,11,15-Tetramethylhexadec-7-EN-9-yne-6,11-diol exerts its effects depends on its interaction with molecular targets. The presence of multiple functional groups allows it to participate in various biochemical pathways. For example, the hydroxyl groups can form hydrogen bonds with proteins or enzymes, potentially altering their activity. The double and triple bonds can also interact with other molecules, influencing their reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7,11,15-Tetramethylhexadec-2-en-1-yl acetate: Similar in structure but contains an acetate group instead of hydroxyl groups.
2,6,11,15-Tetramethylhexadecane: Lacks the double and triple bonds, making it less reactive.
3,7,11,15-Tetramethyl-2-hexadecen-1-yl acetate: Contains a similar carbon backbone but different functional groups.
Uniqueness
2,6,11,15-Tetramethylhexadec-7-EN-9-yne-6,11-diol is unique due to the combination of its functional groups, which provide a versatile platform for chemical reactions and interactions. This makes it particularly valuable in research and industrial applications where specific reactivity and properties are required.
Propriétés
Numéro CAS |
61465-10-9 |
|---|---|
Formule moléculaire |
C20H36O2 |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
2,6,11,15-tetramethylhexadec-7-en-9-yne-6,11-diol |
InChI |
InChI=1S/C20H36O2/c1-17(2)11-9-15-19(5,21)13-7-8-14-20(6,22)16-10-12-18(3)4/h7,13,17-18,21-22H,9-12,15-16H2,1-6H3 |
Clé InChI |
AGAIXRCKPQAOAO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)(C=CC#CC(C)(CCCC(C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


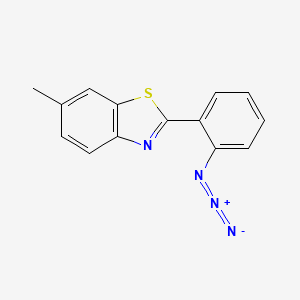
![Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-](/img/structure/B14585443.png)
![Methyl bicyclo[5.3.1]undeca-1,3,5,8-tetraene-8-carboxylate](/img/structure/B14585445.png)
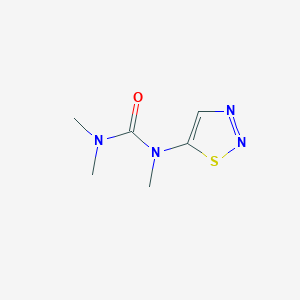
![Benzenamine, N-[(5,6-dihydro-1,4-dioxin-2-yl)methylene]-](/img/structure/B14585454.png)
